4-Amino-5-(ethylthio)-2-methoxybenzoic acid

Pharmaceutical Intermediate Quality Control Analytical Chemistry Amisulpride Synthesis

In amisulpride API manufacturing, generic benzoic acid analogs fail as substitutes-the 5-ethylthio group is indispensable for oxidation to the pharmacologically active 5-ethylsulfonyl moiety. This compound is the established precursor for large-scale amisulpride synthesis. • Enables selective oxidation to the 5-ethylsulfonyl pharmacophore (benchmark yield: 57%) • ≥97% purity ensures consistent downstream process efficiency and regulatory compliance • Serves as a primary reference standard for quantifying related impurities per pharmacopoeial specifications

Molecular Formula C10H13NO3S
Molecular Weight 227.28 g/mol
CAS No. 71675-86-0
Cat. No. B016306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-(ethylthio)-2-methoxybenzoic acid
CAS71675-86-0
Synonyms4-Amino-5-(ethylthio)-2-methoxy-benzoic Acid; 
Molecular FormulaC10H13NO3S
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESCCSC1=C(C=C(C(=C1)C(=O)O)OC)N
InChIInChI=1S/C10H13NO3S/c1-3-15-9-4-6(10(12)13)8(14-2)5-7(9)11/h4-5H,3,11H2,1-2H3,(H,12,13)
InChIKeyBVCKAIGDWABZIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-(ethylthio)-2-methoxybenzoic Acid: Key Amisulpride Intermediate


4-Amino-5-(ethylthio)-2-methoxybenzoic acid (CAS 71675-86-0), also known as 2-methoxy-4-amino-5-ethylthiobenzoic acid, is a benzoic acid derivative characterized by an amino group at the 4-position, an ethylthio group at the 5-position, and a methoxy group at the 2-position. Its molecular formula is C10H13NO3S with a molecular weight of 227.28 g/mol . This compound serves as a pivotal intermediate in the synthesis of amisulpride, a dopamine D2/D3 receptor antagonist used in the treatment of schizophrenia [1]. The compound is typically a light-yellow to yellow crystalline solid with a melting point of 93-95°C and is soluble in common organic solvents such as acetone, dichloromethane, and methanol .

Irreplaceability of 4-Amino-5-(ethylthio)-2-methoxybenzoic Acid


Generic substitution of 4-amino-5-(ethylthio)-2-methoxybenzoic acid with simpler benzoic acid analogs fails for two critical reasons. First, the 5-ethylthio group is essential for the subsequent oxidation step that yields the 5-ethylsulfonyl derivative, which is the pharmacologically active core of amisulpride [1]. Analogs lacking this group, such as 4-amino-2-methoxybenzoic acid, cannot be transformed into the required sulfonyl intermediate. Second, the specific substitution pattern (4-amino, 2-methoxy, 5-ethylthio) dictates the regioselectivity and efficiency of the downstream synthetic steps; altering any substituent—for example, using a methylthio instead of ethylthio—changes lipophilicity and reaction kinetics, leading to suboptimal yields or impurities [2]. Therefore, procurement decisions must prioritize this exact compound to ensure process consistency and regulatory compliance in amisulpride manufacturing.

4-Amino-5-(ethylthio)-2-methoxybenzoic Acid: Analytical Differentiation from Analogs


Melting Point: Identity and Purity Check

The melting point of 4-amino-5-(ethylthio)-2-methoxybenzoic acid is 93-95°C , which is approximately 56°C lower than that of its non-thio analog, 4-amino-2-methoxybenzoic acid (149-153°C) . This substantial difference enables unambiguous identification and rapid assessment of purity during incoming material inspection and quality control.

Pharmaceutical Intermediate Quality Control Analytical Chemistry Amisulpride Synthesis

HPLC Purity for Downstream Oxidation

4-Amino-5-(ethylthio)-2-methoxybenzoic acid is consistently supplied with a minimum purity specification of 98% by HPLC . In the quality control of this compound, the closely related analog 4-amino-2-methoxy-5-(methylthio)benzoic acid is controlled as a related substance impurity with a limit of NMT 0.20% [1]. This rigorous purity control is critical because the presence of the methylthio analog can lead to the formation of desethyl amisulpride impurities.

Pharmaceutical Process Development Impurity Control Amisulpride Manufacturing

Oxidation Yield to Sulfonyl Intermediate

In a patented process for preparing amisulpride, the oxidation of 4-amino-5-(ethylthio)-2-methoxybenzoic acid to the corresponding sulfonyl intermediate (4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid) is reported with a yield of 57% [1]. This transformation employs hydrogen peroxide in acetic acid with sodium tungstate as a catalyst. While alternative synthetic routes to amisulpride exist, this yield serves as a benchmark for the efficiency of the ethylthio group's conversion under industrially relevant conditions.

Process Chemistry Amisulpride Synthesis Oxidation

Ethylthio Oxidation Reactivity

The 5-ethylthio group in 4-amino-5-(ethylthio)-2-methoxybenzoic acid undergoes clean oxidation with hydrogen peroxide in acetic acid to yield 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, a key intermediate in the synthesis of amisulpride [1]. This oxidation step is essential for installing the sulfonyl group required for dopamine D2/D3 receptor antagonism. In contrast, the non-thio analog, 4-amino-2-methoxybenzoic acid, lacks this functionality and cannot be converted to the sulfonyl intermediate, rendering it completely unsuitable for amisulpride synthesis [2].

Medicinal Chemistry Amisulpride Oxidation

Ethylthio vs. Methylthio Lipophilicity

The ethylthio substituent confers higher lipophilicity to the target compound compared to its methylthio analog. The consensus logP of 4-amino-5-(ethylthio)-2-methoxybenzoic acid is 1.51 , whereas the XlogP of 4-amino-2-methoxy-5-(methylthio)benzoic acid is 1.2 [1]. This difference in lipophilicity can influence solubility, extraction efficiency, and reaction kinetics during downstream processing. While direct comparative oxidation rate data are not available, the larger ethyl group may also affect steric and electronic parameters during conversion to the sulfonyl derivative.

Physicochemical Properties Drug Synthesis Structure-Activity Relationship

Key Applications of 4-Amino-5-(ethylthio)-2-methoxybenzoic Acid


Pharmaceutical Intermediate for Amisulpride Synthesis

This compound is the established precursor for the large-scale synthesis of amisulpride, an atypical antipsychotic drug. Its 5-ethylthio group is selectively oxidized to the 5-ethylsulfonyl group, a critical pharmacophore, with a benchmark yield of 57% under optimized conditions [1]. Procurement of this high-purity (≥98%) intermediate ensures consistent downstream process efficiency and regulatory compliance .

Reference Standard for Impurity Profiling

Due to its distinct melting point (93-95°C) [2] and defined chromatographic behavior, this compound serves as a primary reference standard for identifying and quantifying related impurities, such as the methylthio analog (limit NMT 0.20%) [3], in amisulpride drug substance and intermediates. Its use is essential for meeting pharmacopoeial impurity specifications.

Building Block for 5-Substituted Benzamide Derivatives

The presence of the ethylthio group, which is oxidizable to a sulfonyl moiety, makes this compound a versatile building block for designing novel 5-substituted benzamide analogs. Researchers investigating structure-activity relationships (SAR) around the 5-position of benzamide antipsychotics can use this intermediate to generate a library of sulfonyl-containing derivatives with varying lipophilicities (logP 1.51) .

Model System for Thioether Oxidation Studies

The controlled oxidation of the ethylthio group to the ethylsulfonyl group, as detailed in patents for amisulpride synthesis [1], provides a model system for studying the kinetics and selectivity of thioether oxidation. The high purity (98% HPLC) of the starting material minimizes side reactions, making it suitable for fundamental research in organic reaction methodology.

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